1-Bromo-2,3,4-trifluoronaphthalene
Description
1-Bromo-2,3,4-trifluoronaphthalene (C₁₀H₄BrF₃) is a halogenated polyfluorinated naphthalene derivative.
Properties
Molecular Formula |
C10H4BrF3 |
|---|---|
Molecular Weight |
261.041 |
IUPAC Name |
1-bromo-2,3,4-trifluoronaphthalene |
InChI |
InChI=1S/C10H4BrF3/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H |
InChI Key |
KQTSLCGUYOLOKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Br)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Bromonaphthalene (C₁₀H₇Br)
- Molecular Weight : 207.07 g/mol vs. ~245.0 g/mol (estimated for 1-bromo-2,3,4-trifluoronaphthalene).
- Boiling Point : 281°C vs. expected lower bp due to fluorine’s electron-withdrawing effects reducing intermolecular forces.
- Reactivity : Lacks fluorine substituents, making it less electron-deficient. Primarily used as a solvent or in Friedel-Crafts alkylation. In contrast, the trifluoro derivative is better suited for Pd-catalyzed coupling reactions due to enhanced electrophilicity at the bromine-bearing carbon .
5-Bromo-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁Br)
- Structure : Partially saturated naphthalene ring with bromine at the 5-position.
- Reactivity: The saturation reduces aromatic conjugation, favoring aliphatic bromine reactivity (e.g., nucleophilic substitution) over aromatic coupling reactions.
1-Bromo-4-methylnaphthalene (C₁₁H₉Br)
- Substituent Effects : The methyl group at the 4-position is electron-donating, activating the ring toward electrophilic substitution. In contrast, fluorine atoms in this compound deactivate the ring, directing further substitutions to meta or para positions relative to existing substituents .
1-Bromo-2,3,4-trifluorobenzene (C₆H₂BrF₃)
- Aromatic System : Smaller benzene ring vs. naphthalene.
- Applications : Widely used in Suzuki reactions to synthesize trifluoromethyl biphenyls. The naphthalene analog’s extended conjugation could enhance stability in polymer precursors or liquid crystals .
1-Bromo-7-methoxynaphthalene (C₁₁H₉BrO)
- Electronic Effects : The methoxy group is strongly electron-donating, increasing reactivity toward electrophiles. Fluorine’s electron-withdrawing nature in the trifluoro derivative would suppress such reactivity but improve oxidative stability .
Data Tables
Table 1. Physical Properties of Selected Brominated Naphthalenes
Table 2. Reactivity Comparison
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